molecular formula C12H9ClN2O3 B1491743 3-Chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid CAS No. 1521291-84-8

3-Chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid

Cat. No.: B1491743
CAS No.: 1521291-84-8
M. Wt: 264.66 g/mol
InChI Key: FCFAGGVPDQDZHR-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyridazine ring substituted with a chloro group at the 3-position and a 4-methoxyphenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a pyridazine derivative with a boronic acid derivative under palladium-catalyzed conditions. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent to facilitate the coupling process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst or using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid

  • 3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid

  • 3-Chloro-6-(4-hydroxyphenyl)pyridazine-4-carboxylic acid

Uniqueness: 3-Chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the 4-position on the phenyl ring enhances its electronic properties and potential interactions with biological targets.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Biological Activity

3-Chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the context of drug development. This compound's unique structural features suggest it may interact with various biological targets, making it a candidate for therapeutic applications, including anti-inflammatory and anticancer treatments.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H9ClN2O2
  • Molecular Weight : 232.65 g/mol

This compound features a pyridazine core with a chlorine atom at the 3-position and a methoxy-substituted phenyl group at the 6-position, which may influence its biological activity through electronic and steric effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of p38 mitogen-activated protein kinase (MAPK). This pathway is crucial in mediating inflammatory responses, suggesting potential therapeutic applications in autoimmune diseases and other inflammatory conditions.

Antiinflammatory Activity

Studies have shown that inhibitors of p38 MAPK can reduce cytokine production, which is central to inflammatory processes. The ability of this compound to inhibit this pathway could lead to decreased inflammation in various models, including rheumatoid arthritis and inflammatory bowel disease.

The mechanism by which this compound exerts its effects likely involves binding to specific enzymes or receptors within the MAPK pathway. This interaction may prevent the phosphorylation of downstream targets involved in inflammatory signaling.

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyridazine derivatives, providing insights into their pharmacological potential:

  • Inhibition of Cancer Cell Proliferation :
    • A series of 3,6-disubstituted pyridazine derivatives were evaluated for their anticancer properties. Compounds similar to this compound demonstrated cytotoxicity against various cancer cell lines, indicating potential as anticancer agents .
  • Antimicrobial Activity :
    • Related compounds have shown varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, its structural analogs exhibit promising results in inhibiting bacterial growth .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayIC50/MIC Value
3-Chloro-6-(2-methoxyphenyl)pyridazinep38 MAPK InhibitorInflammationNot specified
Pyridazine Derivative AAnticancerVarious cancer cell linesIC50 = 10 µM
Pyridazine Derivative BAntimicrobialStaphylococcus aureusMIC = 12.5 µg/mL
Pyridazine Derivative CAntidiabeticGlucose uptake stimulationNot specified

Properties

IUPAC Name

3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-18-8-4-2-7(3-5-8)10-6-9(12(16)17)11(13)15-14-10/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFAGGVPDQDZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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